molecular formula C7H6N2O3 B1427358 4-Carbamoylpicolinic acid CAS No. 24195-08-2

4-Carbamoylpicolinic acid

Cat. No. B1427358
CAS RN: 24195-08-2
M. Wt: 166.13 g/mol
InChI Key: LYURAHWBLCUAND-UHFFFAOYSA-N
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Description

4-Carbamoylpicolinic acid (4-CPA) is a chemical compound that has gained increasing attention in recent years due to its potential applications in various fields of research and industry. It is used for R&D purposes and not for medicinal, household, or other uses .


Synthesis Analysis

The synthesis of 4-Carbamoylpicolinic acid involves the use of ammonium hydroxide in water at 20°C in an inert atmosphere . The reaction conditions yield 1.27 g of the compound .


Molecular Structure Analysis

The molecular formula of 4-Carbamoylpicolinic acid is C7H6N2O3 . Its molecular weight is 166.13 g/mol .


Chemical Reactions Analysis

The chemical reactions of carboxylic acids like 4-Carbamoylpicolinic acid are diverse and include reactions involving the O−H bond, reactions at the carbonyl bond, decarboxylation, and substitutions on the R group .


Physical And Chemical Properties Analysis

4-Carbamoylpicolinic acid, like other carboxylic acids, has several important physicochemical properties. These include high density of functional groups, diversity of structures, and ideal biocompatibility .

Scientific Research Applications

Organic Synthesis

4-Carbamoylpicolinic acid serves as a building block in organic synthesis. Its carboxylic acid group can undergo various reactions, such as esterification and amidation, making it a versatile precursor for synthesizing complex organic molecules. It can be used to create novel compounds with potential applications in pharmaceuticals and agrochemicals .

Medicinal Chemistry

In medicinal chemistry, 4-Carbamoylpicolinic acid is explored for its potential to act as a core structure in drug design. Its unique framework allows for the attachment of various functional groups, which can lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects .

Agriculture

This compound may find applications in the development of new herbicides and pesticides. Its structural similarity to natural plant hormones could be exploited to design compounds that selectively target weed growth without affecting crops .

Pharmaceutical Industry

4-Carbamoylpicolinic acid could be used to synthesize biologically active molecules that serve as active pharmaceutical ingredients (APIs). Its carboxylic acid moiety is a common functional group in many drugs, which suggests its derivatives could be beneficial in creating more effective medicines .

Food Industry

The potential antimicrobial properties of derivatives of 4-Carbamoylpicolinic acid could be utilized as food preservatives. Research into its efficacy and safety as a food additive could lead to its application in extending the shelf life of perishable goods .

Biopolymer Production

Research into sustainable polymers often involves carboxylic acids as monomers. 4-Carbamoylpicolinic acid could contribute to the production of biodegradable plastics, offering an environmentally friendly alternative to traditional petroleum-based polymers .

Safety and Hazards

4-Carbamoylpicolinic acid is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . It should be handled with care, using personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

4-carbamoylpyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O3/c8-6(10)4-1-2-9-5(3-4)7(11)12/h1-3H,(H2,8,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYURAHWBLCUAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10740889
Record name 4-Carbamoylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Carbamoylpyridine-2-carboxylic acid

CAS RN

24195-08-2
Record name 4-Carbamoylpyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10740889
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-carbamoylpyridine-2-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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